molecular formula C8H8BrNO B3092518 (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine CAS No. 1228565-88-5

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

Cat. No. B3092518
CAS RN: 1228565-88-5
M. Wt: 214.06
InChI Key: XZTALTPLRPQESS-SSDOTTSWSA-N
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Description

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine, also known as BRB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BRB is a derivative of benzofuran, a heterocyclic compound that has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms. Additionally, (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine has been shown to modulate the activity of various enzymes, including histone deacetylases and protein kinases.
Biochemical and Physiological Effects:
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In animal models, (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine has been found to reduce inflammation, protect against neurodegeneration, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in various cell lines and low acute toxicity in animal models. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine can inhibit the proliferation of cancer cells and induce apoptosis, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to understand its mechanism of action and potential side effects. Another area of interest is its potential as a neuroprotective agent. Studies have shown that (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine can protect against neurodegeneration and improve cognitive function, but more research is needed to determine its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Scientific Research Applications

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine has shown potential as a therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In vitro studies have shown that (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models, (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine has been found to protect against neurodegeneration and improve cognitive function.

properties

IUPAC Name

(3S)-5-bromo-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTALTPLRPQESS-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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